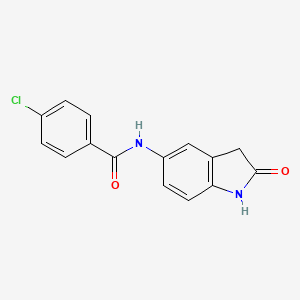

![molecular formula C30H31N3O2 B6493593 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 921555-26-2](/img/structure/B6493593.png)

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide (abbreviated as BQPA) is a small molecule that has been widely studied for its potential applications in scientific research. BQPA is a member of the quinoline family, which is a class of compounds that are known for their diverse biological activities. BQPA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its ability to interact with other molecules. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide” (F2255-0727), focusing on six unique applications:

Neuroprotective Agents

F2255-0727 has shown potential as a neuroprotective agent. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress plays a significant role in disease progression .

Anticancer Activity

The compound exhibits promising anticancer properties. Research indicates that F2255-0727 can inhibit the proliferation of various cancer cell lines. Its mechanism of action involves the disruption of cell cycle progression and induction of apoptosis, making it a potential candidate for cancer therapy .

Antimicrobial Properties

F2255-0727 has been investigated for its antimicrobial activity. It has shown efficacy against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity suggests its potential use in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Applications

F2255-0727 has been explored for its analgesic properties. It has shown the ability to alleviate pain in animal models, likely through modulation of pain pathways in the central nervous system. This suggests its potential use in managing chronic pain conditions .

Cardioprotective Effects

Research has indicated that F2255-0727 may have cardioprotective effects. It can reduce myocardial infarction size and improve cardiac function in models of heart disease. This is attributed to its antioxidant properties and ability to modulate signaling pathways involved in cardiac stress responses .

properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O2/c1-22-7-5-11-26(19-22)31-29(34)21-35-27-12-6-10-25-13-14-28(32-30(25)27)33-17-15-24(16-18-33)20-23-8-3-2-4-9-23/h2-14,19,24H,15-18,20-21H2,1H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTZRQKTTJYKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(phenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6493510.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6493515.png)

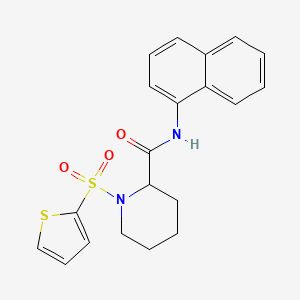

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)

![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)

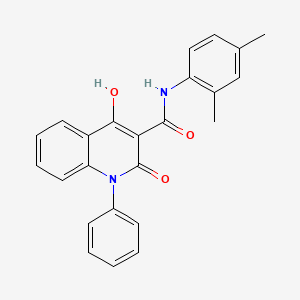

![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)

![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)

![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)

![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)

![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)